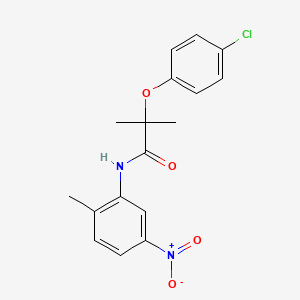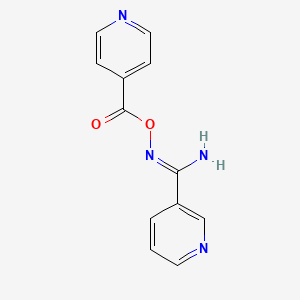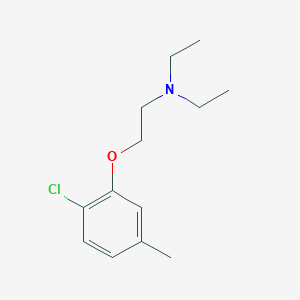
N-(3-chloro-2-methylphenyl)-2,5-dimethylbenzamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(3-chloro-2-methylphenyl)-2,5-dimethylbenzamide, also known as Clomazone, is a pre-emergence herbicide widely used in agriculture to control weeds in various crops. It was first introduced in 1970 and has since become a popular herbicide due to its effectiveness and low toxicity to humans and animals.
Wirkmechanismus
N-(3-chloro-2-methylphenyl)-2,5-dimethylbenzamide inhibits the enzyme phytoene desaturase, which is involved in the biosynthesis of carotenoids. This inhibition leads to the accumulation of phytoene, which is toxic to plants. The accumulation of phytoene disrupts the photosynthetic process, leading to the death of the plant.
Biochemical and Physiological Effects:
N-(3-chloro-2-methylphenyl)-2,5-dimethylbenzamide has low toxicity to humans and animals and is considered safe for use in agriculture. However, it can cause eye and skin irritation upon contact. In plants, N-(3-chloro-2-methylphenyl)-2,5-dimethylbenzamide causes chlorosis, stunting, and death.
Vorteile Und Einschränkungen Für Laborexperimente
N-(3-chloro-2-methylphenyl)-2,5-dimethylbenzamide is a useful tool for studying the role of carotenoids in plant growth and development. It can also be used to investigate the mechanisms of action of herbicides and the development of herbicide-resistant weeds. However, the use of N-(3-chloro-2-methylphenyl)-2,5-dimethylbenzamide in lab experiments is limited by its toxicity to humans and animals and the need for proper safety precautions.
Zukünftige Richtungen
Future research on N-(3-chloro-2-methylphenyl)-2,5-dimethylbenzamide could focus on its potential use as a bioherbicide, its effects on non-target organisms, and the development of new herbicides based on its mode of action. Additionally, the development of herbicide-resistant crops could reduce the need for herbicides like N-(3-chloro-2-methylphenyl)-2,5-dimethylbenzamide in agriculture.
Synthesemethoden
The synthesis of N-(3-chloro-2-methylphenyl)-2,5-dimethylbenzamide involves the reaction of 3-chloro-2-methylbenzoic acid with 2,5-dimethylaniline in the presence of thionyl chloride and dimethylformamide. The resulting product is then purified through recrystallization to obtain N-(3-chloro-2-methylphenyl)-2,5-dimethylbenzamide in its pure form.
Wissenschaftliche Forschungsanwendungen
N-(3-chloro-2-methylphenyl)-2,5-dimethylbenzamide has been extensively studied for its herbicidal properties and has been found to be effective against a wide range of weeds in various crops, including soybeans, corn, cotton, and rice. Its mode of action is through inhibition of the biosynthesis of carotenoids, which are essential for plant growth and development. As a result, N-(3-chloro-2-methylphenyl)-2,5-dimethylbenzamide disrupts the photosynthetic process in plants, leading to their death.
Eigenschaften
IUPAC Name |
N-(3-chloro-2-methylphenyl)-2,5-dimethylbenzamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16ClNO/c1-10-7-8-11(2)13(9-10)16(19)18-15-6-4-5-14(17)12(15)3/h4-9H,1-3H3,(H,18,19) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VDSAWQPSVQJQJP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)C)C(=O)NC2=C(C(=CC=C2)Cl)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16ClNO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
273.75 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![1-[(5-bromo-2-furyl)methyl]-4-(2-methylphenyl)piperazine](/img/structure/B5845177.png)
![2-[(4-ethoxybenzoyl)amino]-4-ethyl-5-methyl-3-thiophenecarboxamide](/img/structure/B5845180.png)

![2-cyano-3-[5-(1-oxo-1,3-dihydro-2-benzofuran-5-yl)-2-furyl]acrylamide](/img/structure/B5845198.png)









![2-[4-(4-chlorophenyl)-5-thioxo-4,5-dihydro-1H-tetrazol-1-yl]-6,8-dioxabicyclo[3.2.1]octan-4-one thiosemicarbazone](/img/structure/B5845263.png)